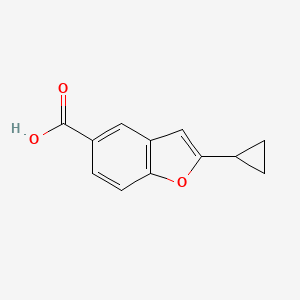

2-Cyclopropylbenzofuran-5-carboxylic acid

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

- 2-Cyclopropylbenzofuran-5-carboxylic acid and similar compounds have been pivotal in the synthesis of a wide range of chemical structures. For instance, Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification have been employed for the efficient synthesis of 2-arylbenzofuran-3-carboxylic acids, showcasing the versatility of these compounds in organic synthesis (Xu et al., 2015).

- Moreover, triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes have demonstrated the potential to construct alkyl 5-arylfuran-2-carboxylates, revealing the intricate reactions that these compounds can undergo (Zhu et al., 2016).

Biological Applications

- In the realm of biology, these compounds have shown potential. For instance, the discovery of dihydrobenzofuran cyclopropane carboxylic acid-based calcium sensing receptor antagonists highlights the therapeutic potential of related compounds in the treatment of conditions like osteoporosis (Liang et al., 2016).

- Similarly, studies on N-substituted-3-chloro-2-azetidinones, using 2-aminobenzothiazole-6-carboxylic acid as a precursor, have shown promising antibacterial and antifungal activities, further emphasizing the biomedical relevance of these compounds (Chavan & Pai, 2007).

Analytical Chemistry

- This compound and its derivatives have also found applications in analytical chemistry. For example, high-performance liquid chromatographic methods have been developed to determine related compounds in honey, illustrating the role of these compounds in food analysis and quality control (Nozal et al., 2001).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

The specific mode of action of 2-Cyclopropylbenzofuran-5-carboxylic acid is currently unknown due to the lack of specific research on this compound. Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The exact nature of these interactions would depend on the specific target and the biochemical context within the cell.

Biochemical Pathways

For example, some benzofuran compounds have been shown to have anti-hepatitis C virus activity, suggesting they may interfere with the viral replication pathway . Other benzofuran compounds have been developed and utilized as anticancer agents, indicating they may interact with pathways involved in cell growth and division .

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that the compound could have a variety of effects depending on the specific cellular context and the targets it interacts with .

properties

IUPAC Name |

2-cyclopropyl-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-3-4-10-9(5-8)6-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPBWSSCLZPEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

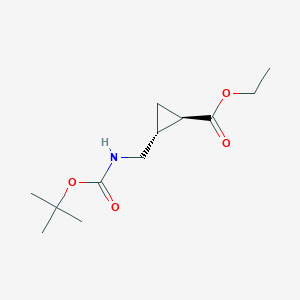

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile](/img/structure/B1399640.png)

![tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B1399649.png)